An In-depth Technical Guide to Tetrabromocatechol: Physical and Chemical Properties
An In-depth Technical Guide to Tetrabromocatechol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabromocatechol, a halogenated derivative of catechol, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of four bromine atoms on the catechol ring, make it a versatile building block for the synthesis of novel pharmaceutical intermediates and complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrabromocatechol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities, including its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Physical and Chemical Properties
Tetrabromocatechol is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent hydroxyl groups and four bromine atoms.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | 3,4,5,6-tetrabromobenzene-1,2-diol | [1] |
| Synonyms | Tetrabromopyrocatechol, 3,4,5,6-Tetrabromocatechol | [1] |
| CAS Number | 488-47-1 | [1] |
| Molecular Formula | C₆H₂Br₄O₂ | [1] |
| Molecular Weight | 425.69 g/mol | [1] |
| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | [1] |
| InChI Key | OAUWOBSDSJNJQP-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 189-193 °C | [1] |
| Boiling Point (Predicted) | 339.3 ± 37.0 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Partly miscible with water | [1] |
Chemical Properties
| Property | Value | Reference |
| pKa (Predicted) | 5.50 ± 0.33 | [1] |
| XLogP3-AA | 4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of Tetrabromocatechol.
NMR Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of Tetrabromocatechol has been reported, with the sample dissolved in DMSO-d6.[2]
Infrared (IR) Spectroscopy
FTIR spectra of Tetrabromocatechol have been obtained using a KBr wafer technique.[1]
Mass Spectrometry (MS)
GC-MS analysis of Tetrabromocatechol reveals a top peak at m/z 426, with other significant peaks at m/z 428 and 424.[1]
UV-Vis Spectroscopy
The UV-Vis spectrum of Tetrabromocatechol has been recorded in a 0.1 M NaClO₄ solution.[3]
Experimental Protocols
Synthesis of Tetrabromocatechol
The most common method for synthesizing Tetrabromocatechol is the direct bromination of catechol.
Experimental Workflow: Synthesis of Tetrabromocatechol
Caption: General workflow for the synthesis of Tetrabromocatechol.
Detailed Methodology:
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Dissolution: Dissolve catechol in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
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Bromination: Slowly add at least four equivalents of bromine to the catechol solution with constant stirring. The reaction is typically carried out at room temperature. The reaction mixture will likely change color as the bromine is consumed.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is no longer detectable.
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Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude Tetrabromocatechol.
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Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tetrabromocatechol.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Nucleophilic Aromatic Substitution
Tetrabromocatechol can undergo nucleophilic aromatic substitution reactions, where one or more bromine atoms are replaced by a nucleophile. The electron-withdrawing nature of the remaining bromine atoms and the hydroxyl groups facilitates this reaction.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Detailed Methodology:
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Reactant Setup: In a round-bottom flask, dissolve Tetrabromocatechol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Reagents: Add the desired nucleophile (e.g., a thiol, alcohol, or secondary amine) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture. The base is required to deprotonate the nucleophile and the catechol hydroxyl groups.
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Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor its progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted catechol derivative.
Biological Activity and Signaling Pathways
Tetrabromocatechol is recognized as a valuable pharmaceutical intermediate.[2] While specific drug development pathways involving this compound are proprietary, research into the biological activities of catechols provides insights into its potential mechanisms of action. The catechol moiety is known to interact with various biological systems.
Potential Interaction with the PKD-NF-κB-IL-8 Signaling Pathway
Studies on other catechol-containing compounds have demonstrated their ability to suppress the Protein Kinase D (PKD) - Nuclear Factor kappa B (NF-κB) - Interleukin 8 (IL-8) signaling pathway. This pathway is implicated in inflammatory responses. The antioxidant properties of the catechol group are thought to play a key role in this inhibition by scavenging reactive oxygen species (ROS). Given its structure, Tetrabromocatechol may exhibit similar activity.
Signaling Pathway: Potential Inhibition by Tetrabromocatechol
Caption: Potential inhibitory effect of Tetrabromocatechol on the PKD-NF-κB-IL-8 signaling pathway.
This proposed mechanism suggests that by reducing oxidative stress, Tetrabromocatechol could potentially downregulate this pro-inflammatory cascade, indicating its potential as a lead compound for the development of anti-inflammatory agents.
Conclusion
Tetrabromocatechol is a multifaceted compound with well-defined physical and chemical properties. Its synthesis and reactivity are amenable to standard organic chemistry techniques, making it an accessible building block for further chemical exploration. The presence of the catechol moiety suggests potential biological activities, particularly in the modulation of signaling pathways related to inflammation. This guide provides a foundational resource for researchers and professionals working with or considering the use of Tetrabromocatechol in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential therapeutic applications.
